molecular formula C20H16N4O2S B2795326 1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide CAS No. 762255-70-9

1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide

Cat. No. B2795326
CAS RN: 762255-70-9
M. Wt: 376.43
InChI Key: FLJXTZAURHAAGQ-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a pyridazine ring, and a carboxamide group .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through coupling reactions . For example, 2-aminobenzothiazole can be coupled with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely has a benzothiazole ring attached to a phenyl group, which is further connected to a pyridazine ring with a carboxamide group .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, characterization, and potential biological activities. Given the activities of similar compounds, it could be interesting to explore its potential as a therapeutic agent .

properties

IUPAC Name

1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-12-3-8-15-17(11-12)27-20(22-15)13-4-6-14(7-5-13)21-19(26)16-9-10-18(25)24(2)23-16/h3-11H,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJXTZAURHAAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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